1,3-Di(3-thienyl)-2-propen-1-one
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Overview
Description
1,3-di(3-thienyl)prop-2-en-1-one is an organic compound with the molecular formula C11H8OS2. It is a derivative of chalcone, featuring two thiophene rings attached to a propenone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-di(3-thienyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of thiophene-3-carbaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions .
Industrial Production Methods
Industrial production of 1,3-di(3-thienyl)prop-2-en-1-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Purification is usually achieved through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-di(3-thienyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
Oxidation: Epoxides, diketones
Reduction: Alcohols, alkanes
Substitution: Halogenated, alkylated, or arylated derivatives
Scientific Research Applications
1,3-di(3-thienyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Mechanism of Action
The mechanism of action of 1,3-di(3-thienyl)prop-2-en-1-one involves its interaction with various molecular targets. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in cellular processes. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 1,3-di(2-thienyl)prop-2-en-1-one
- 1,3-di(4-thienyl)prop-2-en-1-one
- 1,3-di(5-thienyl)prop-2-en-1-one
Uniqueness
1,3-di(3-thienyl)prop-2-en-1-one is unique due to the position of the thiophene rings, which can influence its electronic properties and reactivity.
Properties
Molecular Formula |
C11H8OS2 |
---|---|
Molecular Weight |
220.3 g/mol |
IUPAC Name |
(E)-1,3-di(thiophen-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C11H8OS2/c12-11(10-4-6-14-8-10)2-1-9-3-5-13-7-9/h1-8H/b2-1+ |
InChI Key |
AVXNUVHHGJELRS-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CSC=C1/C=C/C(=O)C2=CSC=C2 |
Canonical SMILES |
C1=CSC=C1C=CC(=O)C2=CSC=C2 |
Origin of Product |
United States |
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